

Application Notes and Protocols for (+)-SHIN1 In Vitro Studies

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Compound of Interest

Compound Name: (+)-SHIN1

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Introduction

(+)-SHIN1 is a potent and specific dual inhibitor of cytosolic serine hydroxymethyltransferase (SHMT1) and mitochondrial SHMT2.[1][2] These enzymes are critical components of one-carbon (1C) metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylene-tetrahydrofolate.[3][4] By inhibiting SHMT1 and SHMT2, **(+)-SHIN1** disrupts the production of 1C units necessary for the biosynthesis of nucleotides (purines and thymidylate) and amino acids, thereby impeding the proliferation of rapidly dividing cells, such as cancer cells.[1][3] These application notes provide detailed protocols for in vitro studies involving **(+)-SHIN1** to assess its effects on cell viability, protein expression, and apoptosis, as well as its impact on cellular metabolism.

Mechanism of Action

(+)-SHIN1 acts as a folate-competitive inhibitor of both SHMT1 and SHMT2.[3] The inhibition of these enzymes leads to a depletion of the cellular 1C pool, which in turn inhibits the de novo synthesis of purines and thymidylate.[1][5] This disruption of nucleotide biosynthesis leads to cell cycle arrest and ultimately apoptosis in cancer cells.[6][7] The effects of **(+)-SHIN1** can often be rescued by the addition of formate to the culture medium, as formate can replenish the 1C pool downstream of SHMT activity.[8]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of **(+)-SHIN1** against SHMT enzymes and various cancer cell lines.

Table 1: Enzymatic Inhibition of **(+)-SHIN1**

Target	IC50 (nM)
Human SHMT1	5[1][2][9]
Human SHMT2	13[1][2][9]

Table 2: Cell Growth Inhibition by **(+)-SHIN1**

Cell Line	Cancer Type	IC50 (nM)	Notes
HCT-116 (WT)	Colon Cancer	870[8]	Primarily due to SHMT2 inhibition.[8]
HCT-116 (Δ SHMT2)	Colon Cancer	~10[1][8]	Demonstrates potent inhibition of SHMT1. [8]
HCT-116 (Δ SHMT1)	Colon Cancer	Indistinguishable from WT[8]	Confirms mitochondrial SHMT2 as the primary target in WT cells.[8]
8988T	Pancreatic Cancer	<100[10]	These cells are reliant on SHMT1.[10]
T-ALL Cell Lines (average)	T-cell Acute Lymphoblastic Leukemia	2,800[11]	
B-ALL Cell Lines (average)	B-cell Acute Lymphoblastic Leukemia	4,400[11]	
AML Cell Lines (average)	Acute Myeloid Leukemia	8,100[11]	

Signaling Pathway

The diagram below illustrates the central role of SHMT1 and SHMT2 in one-carbon metabolism and the inhibitory effect of **(+)-SHIN1**.

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